molecular formula C22H26N2 B12538675 1,4-Bis[(2-ethenylphenyl)methyl]piperazine CAS No. 142094-34-6

1,4-Bis[(2-ethenylphenyl)methyl]piperazine

Cat. No.: B12538675
CAS No.: 142094-34-6
M. Wt: 318.5 g/mol
InChI Key: KONWSGUVXOXUHH-UHFFFAOYSA-N
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Description

1,4-Bis[(2-ethenylphenyl)methyl]piperazine is a chemical compound with the molecular formula C22H26N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its unique structural features, which include two ethenylphenyl groups attached to the piperazine ring. These structural characteristics make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-ethenylphenyl)methyl]piperazine typically involves the reaction of piperazine with ethenylphenyl derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-ethenylphenyl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis[(2-ethenylphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-ethenylphenyl)methyl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-ethenylphenyl)methyl]piperazine
  • 1,4-Bis[(2-vinylphenyl)methyl]piperazine

Comparison

1,4-Bis[(2-ethenylphenyl)methyl]piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

142094-34-6

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

1,4-bis[(2-ethenylphenyl)methyl]piperazine

InChI

InChI=1S/C22H26N2/c1-3-19-9-5-7-11-21(19)17-23-13-15-24(16-14-23)18-22-12-8-6-10-20(22)4-2/h3-12H,1-2,13-18H2

InChI Key

KONWSGUVXOXUHH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3C=C

Origin of Product

United States

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